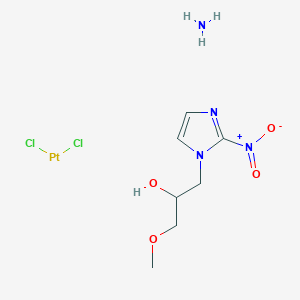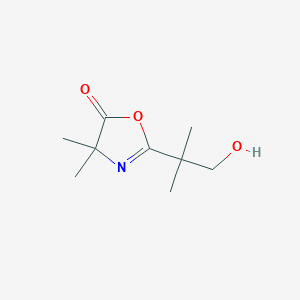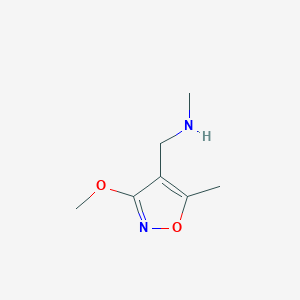![molecular formula C34H48NP B12890623 2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile is an organophosphorus compound that features a biphenyl backbone substituted with dicyclohexylphosphino and triisopropyl groups. This compound is known for its stability and solubility in organic solvents, making it a valuable ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 2-bromo-2’,4’,6’-triisopropylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It acts as a ligand in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses aryl halides and boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate.
Heck Reaction: Involves the reaction of aryl halides with alkenes in the presence of a palladium catalyst and a base like triethylamine.
Sonogashira Coupling: Uses aryl halides and alkynes with a palladium catalyst and a copper co-catalyst in the presence of a base such as diisopropylamine
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and alkynes, depending on the specific cross-coupling reaction employed .
Applications De Recherche Scientifique
2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials .
Mécanisme D'action
The compound acts as a ligand that coordinates with palladium to form a catalytic complex. This complex facilitates the activation of aryl halides and other substrates, enabling their coupling with nucleophiles such as boronic acids, alkenes, and alkynes. The dicyclohexylphosphino group enhances the electron density on the palladium center, increasing its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl (Ru-Phos)
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (XPhos)
- Sodium 2’-dicyclohexylphosphino-2,6-dimethoxy-1,1’-biphenyl-3-sulfonate hydrate (sSPhos)
Uniqueness
2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in facilitating challenging cross-coupling reactions with high efficiency and selectivity .
Propriétés
Formule moléculaire |
C34H48NP |
|---|---|
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
3-(2-dicyclohexylphosphanylphenyl)-2,4,6-tri(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C34H48NP/c1-23(2)29-21-30(24(3)4)34(33(25(5)6)31(29)22-35)28-19-13-14-20-32(28)36(26-15-9-7-10-16-26)27-17-11-8-12-18-27/h13-14,19-21,23-27H,7-12,15-18H2,1-6H3 |
Clé InChI |
PYLKXYWWXWEGFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1C#N)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)



![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)

![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)
